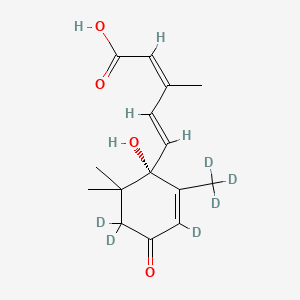
(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol is a deuterated analog of a naphthalen-1-ol derivative. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The incorporation of deuterium can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol typically involves several key steps:
Starting Materials: The synthesis begins with commercially available (S)-tetralone and ®-tert-butylsulfinamide.
Formation of Sulfinyl Imine: The (S)-tetralone is reacted with ®-tert-butylsulfinamide to form a sulfinyl imine intermediate.
Stereoselective Reduction: The sulfinyl imine is then subjected to stereoselective reduction using 9-Borabicyclo[3.3.1]nonane (9-BBN) to produce the desired (1R)-amine center.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Quality Control: Implementing stringent quality control measures to ensure consistency and reproducibility of the product.
化学反応の分析
Types of Reactions
(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-dichlorophenyl-1,2-naphthoquinone.
Reduction: Conversion to 3,4-dichlorophenyl-1,2-dihydronaphthalene.
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol has several applications in scientific research:
Metabolic Studies: Used as a tracer in metabolic studies due to its deuterium labeling, which helps in tracking metabolic pathways.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of drugs.
Environmental Science: Serving as a standard for detecting environmental pollutants.
Clinical Diagnostics: Utilized in imaging and diagnostic techniques, including newborn screening
作用機序
The mechanism of action of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol involves its interaction with specific molecular targets:
Reuptake Inhibition: It acts as a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake, thereby increasing the levels of these neurotransmitters in the synaptic cleft.
Molecular Targets: The primary targets include sodium-dependent dopamine, norepinephrine, and serotonin transporters.
類似化合物との比較
Similar Compounds
Dasotraline: A potent catecholamine reuptake inhibitor with similar structural features and pharmacological effects.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and anxiety.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant.
Uniqueness
Deuterium Labeling: The presence of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it distinct from its non-deuterated counterparts.
Stereoselectivity: The specific (1R,4S) configuration contributes to its unique pharmacological properties and efficacy in various applications.
特性
IUPAC Name |
(1R,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16+/m0/s1/i8D2,11D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQAUCBRPSENQB-OFOCGERPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC([C@@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydrazino-s-triazolo[3,4-a]phthalazine](/img/structure/B563148.png)

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)



![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)






